(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone
Description
(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone is a complex organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a benzofuran ring, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
(5,7-dibromo-3-methyl-1-benzofuran-2-yl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br2FO2/c1-8-12-6-10(17)7-13(18)16(12)21-15(8)14(20)9-2-4-11(19)5-3-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBQBNXOCKZFDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2Br)Br)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone typically involves multi-step organic reactions. One common method includes the bromination of 3-methylbenzofuran followed by the introduction of a fluorophenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and acylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with substituted functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that benzofuran derivatives exhibit anticancer properties. The presence of bromine and fluorine substituents in (5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone enhances its biological activity. Studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancers .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Benzofuran derivatives have demonstrated effectiveness against a range of bacterial strains and fungi. The introduction of halogen atoms like bromine and fluorine can increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial membranes .
Materials Science
Organic Electronics
this compound has potential applications in organic electronics due to its electronic properties. The compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films makes it suitable for use as an active layer in these devices .
Polymer Blends
In materials science, this compound can be incorporated into polymer blends to enhance thermal stability and mechanical properties. Studies have shown that adding benzofuran derivatives can improve the performance of polymers used in coatings and adhesives .
Biological Research
Fluorescent Probes
The unique structure of this compound makes it suitable as a fluorescent probe in biological imaging. Its fluorescence properties can be harnessed to track cellular processes or visualize specific biomolecules within cells .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Activity | Evaluating the cytotoxic effects on cancer cell lines | The compound showed significant inhibition of cell growth in MCF-7 and A549 cell lines, with IC50 values indicating potent anticancer activity. |
| Antimicrobial Testing | Assessing efficacy against bacterial strains | Demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations lower than standard antibiotics. |
| Organic Electronics Application | Development of OLEDs | The compound was integrated into OLED structures, resulting in improved brightness and efficiency compared to traditional materials. |
Mechanism of Action
The mechanism of action of (5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone
- (5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(4-bromophenyl)methanone
- (5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(4-iodophenyl)methanone
Uniqueness
(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone is unique due to the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Biological Activity
(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone is a synthetic compound that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C16H9Br2FO
- Molecular Weight : 396.05 g/mol
- CAS Number : 303145-28-0
- Physical Form : Solid
- Density : 1.7 ± 0.1 g/cm³
- Boiling Point : 451.2 ± 45.0 °C at 760 mmHg
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are essential indicators of its effectiveness.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.0039 | Strong antibacterial activity |
| Escherichia coli | 0.025 | Moderate antibacterial activity |
| Bacillus subtilis | 4.69 | Moderate antibacterial activity |
| Candida albicans | 16.69 | Moderate antifungal activity |
These results suggest that the halogen substituents in the compound enhance its bioactivity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anticancer Activity
The anticancer potential of this compound has been explored in several cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Moderate antiproliferative effect |
| HeLa (Cervical Cancer) | 8.3 | Strong antiproliferative effect |
| A549 (Lung Cancer) | 15.0 | Moderate antiproliferative effect |
In vitro assays demonstrated that the compound induces apoptosis in cancer cells through mechanisms involving caspase activation and disruption of mitochondrial membrane potential .
Case Studies
- Study on Antimicrobial Activity : A comprehensive study evaluated the antimicrobial effects of various dibromobenzofuran derivatives, including this compound. The results indicated significant inhibition of bacterial growth, particularly against resistant strains of Staphylococcus aureus and Escherichia coli .
- Evaluation of Anticancer Properties : In a study investigating the effects of this compound on different cancer cell lines, it was found to significantly reduce cell viability in MCF-7 and HeLa cells compared to untreated controls. The study concluded that the compound's structural features contribute to its enhanced anticancer efficacy .
The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may inhibit key enzymes involved in cell proliferation and induce oxidative stress within microbial and cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
